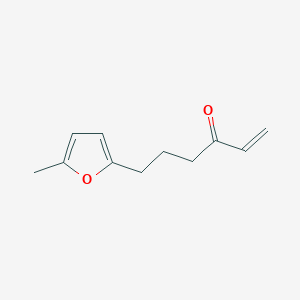
6-(5-Methylfuran-2-yl)hex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Methylfuran-2-yl)hex-1-en-3-one is an organic compound with the molecular formula C11H14O2 It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a hexenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methylfuran-2-yl)hex-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylfuran and hex-1-en-3-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.
Purification: After the reaction is complete, the product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-(5-Methylfuran-2-yl)hex-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring and hexenone chain can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-(5-Methylfuran-2-yl)hex-1-en-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to biological activity and interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(5-Methylfuran-2-yl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. The furan ring and hexenone chain can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: This compound has a similar furan ring structure but differs in the length and branching of the carbon chain.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: Another compound with a furan ring, but with different substituents and chain length.
Uniqueness
6-(5-Methylfuran-2-yl)hex-1-en-3-one is unique due to its specific combination of a furan ring and a hexenone chain, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
112157-99-0 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
6-(5-methylfuran-2-yl)hex-1-en-3-one |
InChI |
InChI=1S/C11H14O2/c1-3-10(12)5-4-6-11-8-7-9(2)13-11/h3,7-8H,1,4-6H2,2H3 |
InChI-Schlüssel |
CVUJLLVUNJFYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CCCC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


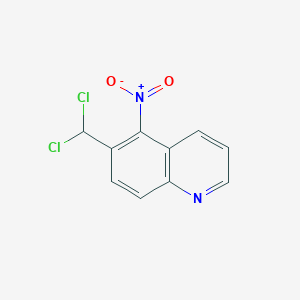
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
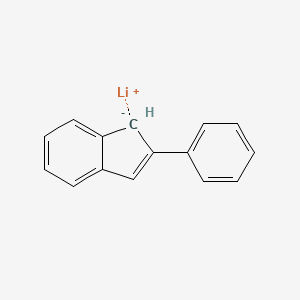
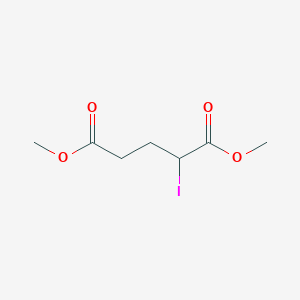


![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
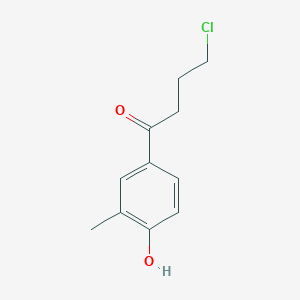
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)
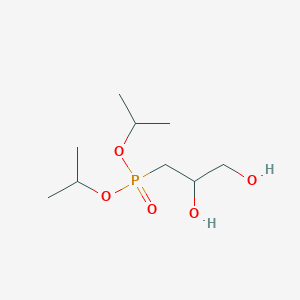
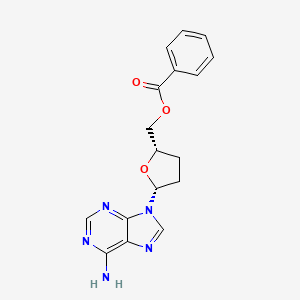
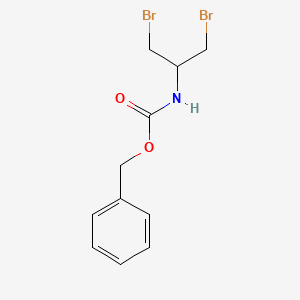
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)

